

Application Notes and Protocols for RU 58841 in In Vitro Assays

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Compound of Interest

Compound Name: RU 58841

Cat. No.: B1680188

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Introduction

RU 58841 is a non-steroidal anti-androgen compound that acts as a competitive antagonist of the androgen receptor (AR).[1][2] By binding to the AR, **RU 58841** prevents the binding of endogenous androgens like dihydrotestosterone (DHT), thereby inhibiting the downstream signaling pathways that lead to androgen-mediated effects.[1][3] This mechanism makes **RU 58841** a compound of significant interest for research in androgen-dependent conditions, particularly in the context of dermatology and hair loss (androgenetic alopecia).[2][4]

These application notes provide detailed protocols for the preparation and use of **RU 58841** solutions in various in vitro assays to characterize its anti-androgenic activity. The protocols are designed to be a comprehensive resource for researchers, providing methodologies for assessing receptor binding, functional antagonism, and effects on downstream signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for **RU 58841**, facilitating experimental design and data comparison.

Table 1: Physicochemical and Binding Properties of **RU 58841**

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₈ F ₃ N ₃ O ₃	N/A
Molecular Weight	369.34 g/mol	N/A
Solubility (DMSO)	~73-74 mg/mL (~200 mM)	N/A
Solubility (Ethanol)	~73-74 mg/mL	N/A
Water Solubility	Insoluble	N/A
Androgen Receptor Binding Affinity (Kd)	~1.1 nM (rat)	N/A
IC50	~100 nM	N/A

Table 2: In Vitro Efficacy of **RU 58841**

Assay	Cell Line	Endpoint	Result	Reference
Competitive Binding	Hamster Flank Organ AR	Displacement of [³ H]-metribolone	High affinity	[5]
Reporter Gene Assay	PC3 (co-transfected with wtAR)	Inhibition of DHT-induced transcription	Potent antagonist, comparable to hydroxyflutamide	[3][6]
Hair Growth	Balding scalp grafts on nude mice	Increased hair cycles and growth rate	Significant increase in anagen phase	[7]

Experimental Protocols

Protocol 1: Preparation of **RU 58841** Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution of **RU 58841** in a suitable organic solvent and subsequent dilution to create working solutions for in vitro assays.

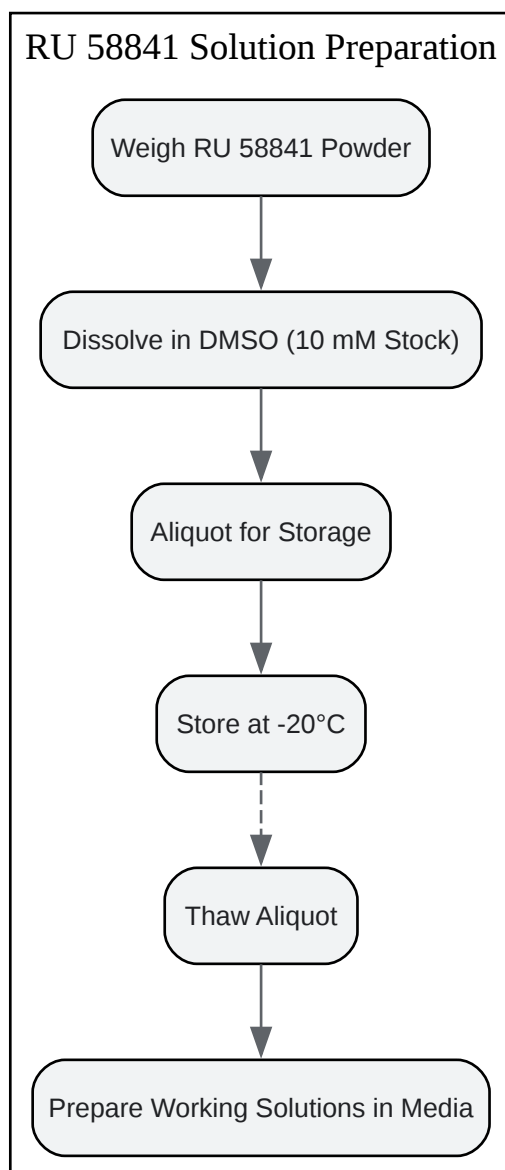
Materials:

- **RU 58841** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Ethanol (EtOH), absolute
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated pipettes and sterile, filtered pipette tips

Procedure:

- Stock Solution Preparation (10 mM in DMSO):
 1. Aseptically weigh the desired amount of **RU 58841** powder in a sterile microcentrifuge tube.
 2. Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.69 mg of **RU 58841** in 1 mL of DMSO.
 3. Vortex the solution until the powder is completely dissolved.
 4. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 5. Store the stock solution aliquots at -20°C for long-term storage.
- Working Solution Preparation:
 1. Thaw a single aliquot of the 10 mM **RU 58841** stock solution at room temperature.
 2. Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

3. Important: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions (including vehicle controls) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.



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Experimental workflow for **RU 58841** solution preparation.

Protocol 2: Androgen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of **RU 58841** for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Materials:

- **RU 58841** working solutions
- Radiolabeled androgen (e.g., [^3H]-DHT)
- Recombinant human androgen receptor or cell lysates containing AR
- Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
- Unlabeled DHT (for determining non-specific binding)
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

Procedure:

- Prepare a series of dilutions of **RU 58841** in the assay buffer.
- In a microcentrifuge tube, combine the AR-containing preparation, a fixed concentration of [^3H]-DHT, and varying concentrations of **RU 58841** or unlabeled DHT (for the standard curve).
- Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Separate the bound from free radioligand using a suitable method (e.g., dextran-coated charcoal, filter binding assay).
- Quantify the amount of bound radioactivity using a liquid scintillation counter.
- Plot the percentage of [^3H]-DHT displacement against the concentration of **RU 58841** to determine the IC₅₀ value.

Protocol 3: AR-Mediated Reporter Gene Assay

This protocol describes a cell-based assay to measure the functional antagonistic activity of **RU 58841** on androgen receptor-mediated gene transcription.[1][6] This protocol is adapted for PC3 cells, which are androgen receptor-negative and can be co-transfected with an AR expression vector and a reporter plasmid.[6]

Materials:

- PC3 cells
- Cell culture medium (e.g., F-12K Medium supplemented with 10% FBS)
- Androgen receptor (AR) expression plasmid
- Androgen-responsive reporter plasmid (e.g., MMTV-luciferase)
- Transfection reagent
- DHT
- **RU 58841** working solutions
- Luciferase assay reagent
- Luminometer

Procedure:

- Cell Seeding:
 1. Seed PC3 cells into 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
- Co-transfection:
 1. Co-transfect the cells with the AR expression plasmid and the androgen-responsive reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

- Treatment:
 1. After 24 hours of transfection, replace the medium with fresh medium containing a constant, sub-maximal concentration of DHT (e.g., 0.1 nM) and varying concentrations of **RU 58841**. Include appropriate controls (vehicle, DHT alone).
- Incubation:
 1. Incubate the cells for an additional 24-48 hours.
- Luciferase Assay:
 1. Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
- Data Analysis:
 1. Normalize the luciferase activity to the protein concentration of the cell lysate.
 2. Plot the percentage of inhibition of DHT-induced luciferase activity against the concentration of **RU 58841** to determine the IC₅₀ value.

Signaling Pathway

Mechanism of action of **RU 58841** in androgen receptor signaling.

Disclaimer: **RU 58841** is a research chemical and is not approved for human use. All experiments should be conducted in accordance with institutional safety guidelines and regulations.

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